23-O-Acetylalisol C;Alisol C monoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

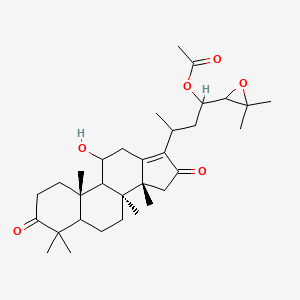

Alisol C (23-acetate) is an organic compound with the chemical formula C32H48O6. It is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, a medicinal plant widely used in traditional Chinese medicine. The compound appears as a white crystalline powder and is soluble in organic solvents such as methanol, ethanol, and DMSO. Alisol C (23-acetate) is known for its pharmacological properties, including anti-inflammatory and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alisol C (23-acetate) can be synthesized through chemical reactions involving appropriate starting materials and reagents. One common method involves the acetylation of Alisol C using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods: Industrial production of Alisol C (23-acetate) often involves extraction from the rhizomes of Alisma orientale. The dried rhizomes are first ground into a fine powder and then subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate Alisol C (23-acetate) in its pure form .

Chemical Reactions Analysis

Types of Reactions: Alisol C (23-acetate) undergoes various chemical reactions, including:

Oxidation: Alisol C (23-acetate) can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of Alisol C (23-acetate) can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: The acetate group in Alisol C (23-acetate) can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted triterpenoids with various functional groups

Scientific Research Applications

Alisol C (23-acetate) has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in chromatographic analysis and as a starting material for the synthesis of other triterpenoids.

Biology: Studied for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and metabolic disorders. .

Industry: Utilized in the development of pharmaceutical formulations and as a bioactive ingredient in health supplements

Mechanism of Action

Alisol C (23-acetate) exerts its effects through various molecular targets and pathways:

Farnesoid X Receptor (FXR): Alisol C (23-acetate) acts as an agonist of FXR, a nuclear receptor involved in regulating lipid and glucose metabolism.

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH by Alisol C (23-acetate) results in increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and cardioprotective effects.

AMP-activated Protein Kinase (AMPK): Activation of AMPK by Alisol C (23-acetate) enhances cellular energy homeostasis and reduces inflammation.

Comparison with Similar Compounds

Alisol C (23-acetate) is part of a family of protostane-type triterpenoids, which includes:

Alisol A: Known for its anti-cancer and anti-inflammatory properties.

Alisol B: Exhibits lipid-lowering and anti-atherosclerotic effects.

Alisol B 23-acetate: Similar to Alisol C (23-acetate) but with distinct pharmacological activities .

Uniqueness: Alisol C (23-acetate) is unique due to its specific molecular structure, which allows it to interact with multiple molecular targets and pathways. Its ability to modulate FXR and sEH distinguishes it from other triterpenoids, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula |

C32H48O6 |

|---|---|

Molecular Weight |

528.7 g/mol |

IUPAC Name |

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17?,20?,22?,23?,26?,27?,30-,31-,32-/m0/s1 |

InChI Key |

KOOCQNIPRJEMDH-HEDAHWRMSA-N |

Isomeric SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.